N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Descripción
BenchChem offers high-quality N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-11-26-22(28)21-20(17-9-4-5-10-18(17)30-21)25-23(26)31-14-19(27)24-13-15-7-6-8-16(12-15)29-2/h4-10,12H,3,11,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOLBIAXNJCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzofuropyrimidine core : Cyclization of substituted pyrimidine precursors under reflux conditions with catalysts like piperidine (ethanol solvent, 60–80°C) .
- Introduction of the sulfanyl group : Thiolation using thiourea or NaSH in polar aprotic solvents (e.g., DMF) at controlled pH (7–9) .
- Acetamide coupling : Reaction of the intermediate with 3-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane . Key monitoring techniques include TLC for reaction progress and HPLC for purity assessment (>95%) .
Q. How is the molecular structure characterized?
Structural confirmation relies on:
- Spectroscopy : H/C NMR for functional group identification (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfanyl S-H absence indicating thioether formation) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 495.12) .
- X-ray crystallography : For resolving stereochemistry of the benzofuropyrimidine core (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How can reaction yields be optimized during benzofuropyrimidine core formation?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Piperidine vs. DBU (1,8-diazabicycloundec-7-ene) to reduce side-product formation .
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature: 70°C ± 5°C, reaction time: 8–12 hrs) . Contradictions in reported yields (50–85%) may arise from trace moisture sensitivity; rigorous anhydrous conditions are recommended .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected H NMR splitting patterns) are addressed by:
- Multi-technique validation : Cross-checking with H-C HSQC and HMBC to confirm connectivity .
- Purity assessment : HPLC-MS to rule out impurities (e.g., unreacted thiourea derivatives) .
- Computational modeling : DFT-based NMR chemical shift predictions to validate experimental data .
Q. How do substituents (e.g., 3-methoxybenzyl) influence biological activity?
Structure-Activity Relationship (SAR) studies involve:
- Functional group variation : Comparing 3-methoxy vs. 4-methoxybenzyl analogs for receptor binding affinity .
- Biological assays : Enzymatic inhibition assays (e.g., kinase targets) to correlate substituent polarity (logP calculations) with IC values .
- Molecular docking : Simulations to predict interactions with hydrophobic pockets (e.g., benzofuropyrimidine stacking with ATP-binding sites) .
Chemical and Physical Properties
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL) .
- Stability : Degrades under UV light (photolytic t = 48 hrs); store in amber vials at -20°C .
- pH sensitivity : Stable at pH 6–8; hydrolyzes in strongly acidic/basic conditions (e.g., >pH 10) .
Data Contradictions and Troubleshooting
Q. Why do biological assay results vary across studies?
Variations arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration in media .
- Compound aggregation : Use of DMSO >1% v/v may induce false positives; confirm via dynamic light scattering (DLS) .
- Metabolite interference : LC-MS/MS analysis of intracellular metabolites to identify degradation products .
Methodological Recommendations
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Silencing/knockout models : CRISPR-Cas9 knockout of putative targets to assess activity loss .
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